Enhanced Lipophilicity (cLogP) versus Non-Aromatic and Smaller Substituent Analogs
The target compound's p-tolyl substituent on the oxadiazole ring confers significantly higher predicted lipophilicity (cLogP ~3.97) compared to a close analog bearing a trifluoromethyl group (cLogP ~2.59, calculated for 4,5-Dimethyl-3-(3-trifluoromethyl-[1,2,4]oxadiazol-5-yl)-thiophen-2-ylamine) . This difference of approximately +1.38 log units suggests superior membrane permeability, which is a critical parameter for intracellular target engagement. The higher LogP also falls squarely within the optimal range (1–5) for oral bioavailability in drug discovery programs, while the trifluoromethyl analog may be too polar.
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.97256 |
| Comparator Or Baseline | 4,5-Dimethyl-3-(3-trifluoromethyl-[1,2,4]oxadiazol-5-yl)-thiophen-2-ylamine; Computed LogP ~2.59 |
| Quantified Difference | Target compound is ~1.38 log units more lipophilic |
| Conditions | In silico prediction (ALogP) as reported by vendor or computed via MCule platform. |
Why This Matters
For procurement in a CNS or intracellular target program, the 1.38 log unit higher cLogP can be the difference between a cell-permeable hit and an inactive compound, guiding the selection of this specific analog for permeability optimization.
